5-methoxy-4-nitro-1H-indole-3-carboxylic acid

Medicinal Chemistry Organic Synthesis SAR Studies

Researchers nitrating 5-methoxyindole-3-carboxylates must separate 4-nitro/6-nitro regioisomer mixtures by chromatography-a time-consuming bottleneck. This pre-formed 5-methoxy-4-nitro-1H-indole-3-carboxylic acid eliminates that step. • Guaranteed regioisomeric purity-no 6-nitro contaminant • Direct access to 4-aminoindole scaffolds via H₂/Pd-C or SnCl₂/HCl reduction • Key precursor to 4,7-indoloquinone carbamates (mitomycin-class) Ideal for library synthesis & scale-up requiring batch-to-batch consistency.

Molecular Formula C10H8N2O5
Molecular Weight 236.18 g/mol
CAS No. 135531-95-2
Cat. No. B1432085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-4-nitro-1H-indole-3-carboxylic acid
CAS135531-95-2
Molecular FormulaC10H8N2O5
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC=C2C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14)
InChIKeyNWLZOVOLNDYNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid Overview


5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS 135531-95-2) is an indole-3-carboxylic acid derivative featuring a methoxy group at the 5-position and a nitro group at the 4-position . This compound serves as a versatile small molecule scaffold in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals . Its molecular formula is C10H8N2O5, with a molecular weight of 236.18 g/mol . The unique substitution pattern confers distinct reactivity profiles compared to its closest structural analogs, which is critical for applications requiring precise regiochemical control.

Versatile indole building block with 4-nitro-5-methoxy dual substitution for regiochemically controlled synthesis
Scaffold identity
Enables synthetic routes requiring both electron-withdrawing (4-NO2) and electron-donating (5-OCH3) groups on the indole core
Functional group profile
Supports medicinal chemistry and agrochemical intermediate workflows where precise substitution patterns are essential
Application context

Limitations of Single-Substituted Analogs


Simple substitution with 5-methoxyindole-3-carboxylic acid or 4-nitroindole-3-carboxylic acid is not equivalent due to fundamental differences in chemical reactivity and biological interaction profiles . The absence of the nitro group eliminates the capacity for reduction to reactive amine intermediates and alters the compound's electrophilic character, while the absence of the methoxy group significantly changes solubility and hydrogen-bonding potential . These structural variations preclude direct interchangeability in synthetic routes or biological assays where the specific 4-nitro-5-methoxy motif is required for target engagement or regioselective transformation.

Vs. 5-Methoxyindole-3-carboxylic acid
Target: 5-OCH3, 4-NO2, 3-COOH
Analog: 5-OCH3, 3-COOH (4-NO2 absent)
Lacks nitro reduction pathway; electrophilic character and binding interactions may shift significantly, limiting direct replacement in SAR studies requiring 4-amino intermediates.
Vs. 4-Nitroindole-3-carboxylic acid
Target: 5-OCH3, 4-NO2, 3-COOH
Analog: 4-NO2, 3-COOH (5-OCH3 absent)
Altered solubility and hydrogen-bonding potential; amine reduction product differs electronically, which may affect downstream reactivity and biological readouts.

Quantitative Differentiation Evidence


Dual Substitution vs. Single Substitution

The target compound bears both a methoxy group at position 5 and a nitro group at position 4 of the indole ring. In contrast, the analog 5-methoxyindole-3-carboxylic acid lacks the 4-nitro substituent, while 4-nitroindole-3-carboxylic acid lacks the 5-methoxy group . The nitro group enables reduction to an amino group (using H2/Pd-C), whereas the methoxy group modulates solubility and hydrogen-bonding capacity .

Dual vs. Single Substitution
Class-level inference
Target: 5-OCH3 + 4-NO2 + 3-COOH
5-Methoxy analog: 4-NO2 absent
4-Nitro analog: 5-OCH3 absent
Supports synthetic route design requiring dual substitution
Functional group profile context; data to verify in target assay
Medicinal Chemistry Organic Synthesis SAR Studies

Synthetic Access to 4-Amino-5-Methoxyindoles

The 4-nitro group in the target compound can be selectively reduced to an amino group using hydrogen gas with a palladium catalyst (H2/Pd-C), yielding 5-methoxy-4-amino-1H-indole-3-carboxylic acid . The analog 5-methoxyindole-3-carboxylic acid lacks the nitro group and cannot undergo this transformation. The analog 4-nitroindole-3-carboxylic acid can undergo similar reduction but lacks the 5-methoxy substituent, which alters the solubility and electronic properties of the resulting amine product.

4-Amino-5-Methoxyindole Access
Class-level inference
H2/Pd-C or SnCl2/HCl reduction of 4-NO2 → 4-NH2; single-substituted analogs yield different or no amine products
Enables synthesis of 4-amino-5-methoxy scaffolds
Method context; reduction scope may require validation
Medicinal Chemistry Organic Synthesis Reduction Chemistry

Indoloquinone Carbamate Derivatization

5-Methoxy-4-nitro-3-indolecarboxaldehydes—compounds directly accessible from the target carboxylic acid via standard functional group interconversions—have been utilized in the synthesis of 4,7-indoloquinone carbamates, a class structurally related to the mitomycin antibiotics [1]. In vitro testing against Gram-positive organisms demonstrated that these indoloquinone carbamates exhibited an order of activity similar to that of the lead compound I in the series [2]. The 5-methoxy-4-nitro substitution pattern is essential for constructing the indoloquinone core; analogs lacking either the 5-methoxy or 4-nitro group would not provide the same regiochemical framework.

Indoloquinone Derivatization
Class-level inference
Reported antimicrobial activity comparable to series lead compound; indoloquinone core construction requires 5-OCH3 + 4-NO2
Supports mitomycin-class scaffold research
Antimicrobial screening context; source-specific review recommended
Antibiotic Synthesis Mitomycin Analogs Medicinal Chemistry

4-Nitro vs. 6-Nitro Regioisomer Formation

Nitration of 5-methoxy-substituted indole-3-carboxylate precursors proceeds with inherent regioselectivity, yielding the 4-nitro derivative (the target scaffold) alongside variable amounts of the 6-nitro isomer, which must be separated via column chromatography [1]. For example, nitration of ethyl 5-hydroxy-2-methylindole (after O-methylation) in acetic acid afforded the 4-nitroindole (III) together with the 6-nitro isomer (IV), requiring chromatographic separation [2]. The target compound, with the 4-nitro group already installed, eliminates this separation burden and provides a defined regioisomer for downstream chemistry. Analogs such as 5-methoxyindole-3-carboxylic acid (un-nitrated) or 4-nitroindole-3-carboxylic acid (lacking 5-OCH3) do not offer the same combination of regiochemical purity and substitution pattern.

4-Nitro vs. 6-Nitro Regioisomer
Cross-study comparable
Pre-formed 4-nitro-5-methoxy regioisomer eliminates chromatographic separation of 6-nitro isomer required in in situ nitration
Supports batch-to-batch regioisomeric consistency
Regiochemical purity context; literature-reported method comparison
Organic Synthesis Regioselectivity Process Chemistry

Recommended Application Scenarios


Synthesis of 4-Amino-5-Methoxyindoles

The 4-nitro group enables selective reduction to a 4-amino functionality using H2/Pd-C or SnCl2/HCl conditions . This provides access to 5-methoxy-4-amino-1H-indole-3-carboxylic acid scaffolds, which are not accessible from 5-methoxyindole-3-carboxylic acid (lacks nitro) or yield different amine products from 4-nitroindole-3-carboxylic acid (lacks 5-OCH3). These 4-aminoindole scaffolds are valuable intermediates for further functionalization in medicinal chemistry programs.

4,7-Indoloquinone Scaffold Construction

The 5-methoxy-4-nitro-3-indolecarboxylic acid core serves as a key precursor to 4,7-indoloquinone carbamates, a class structurally related to mitomycin antibiotics . The full 5-methoxy-4-nitro substitution pattern is required for constructing the indoloquinone core; single-substituted analogs do not support this scaffold. This application is supported by literature demonstrating antimicrobial activity comparable to series lead compounds [1].

SAR Studies Requiring 4-Nitro-5-Methoxy Motif

The combination of electron-withdrawing (4-NO2) and electron-donating (5-OCH3) groups on the indole ring creates a unique electronic and steric environment that single-substituted analogs cannot replicate . This dual substitution pattern influences binding interactions with biological targets and modulates chemical reactivity. Researchers conducting SAR campaigns on indole-based inhibitors should prioritize this compound when the specific 4-nitro-5-methoxy motif is required for target engagement or metabolic stability studies.

Regiochemically Defined Starting Material

Nitration of 5-methoxyindole-3-carboxylate precursors yields a mixture of 4-nitro and 6-nitro regioisomers requiring chromatographic separation . Using the pre-formed 5-methoxy-4-nitro-1H-indole-3-carboxylic acid eliminates this separation step, ensuring regioisomeric purity from the outset [1]. This is particularly valuable for library synthesis or scale-up operations where batch-to-batch consistency and time efficiency are critical procurement considerations.

Application
Selection Property
Validation Focus
4-Amino-5-methoxyindole synthesis
Nitro group reducibility
Amine product identity and purity after reduction
4,7-Indoloquinone scaffold construction
Dual substitution pattern integrity
Indoloquinone core formation and antimicrobial assay context
SAR studies requiring 4-NO2-5-OCH3 motif
Electronic and steric profile
Target engagement and metabolic stability endpoints
Regiochemically defined starting material
Pre-formed 4-nitro regioisomer
Lot-to-lot regioisomeric consistency and scale-up reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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